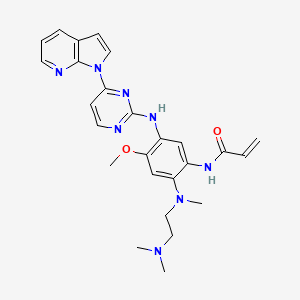

TLR7 agonist 8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

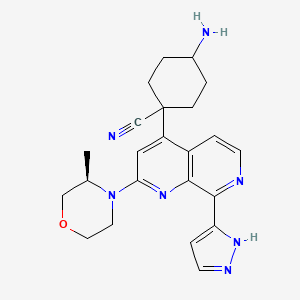

TLR7 agonist 8 is a small molecule that targets Toll-like receptor 7 (TLR7), a pattern recognition receptor involved in the innate immune system. TLR7 is primarily expressed in immune cells such as dendritic cells and macrophages, where it recognizes single-stranded RNA from viruses. Activation of TLR7 by agonists like this compound triggers a cascade of immune responses, including the production of cytokines and chemokines, which enhance the body’s ability to fight infections and tumors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TLR7 agonist 8 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsFor example, a solution of pentynoic acid in anhydrous dimethylformamide (DMF) is reacted with HBTU, trimethylamine, and a catalytic amount of DMAP, followed by the addition of 3-amino-4-isobutylaminoquinoline . The reaction mixture is then heated to achieve the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to larger reactors, optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as crystallization and chromatography. The process also includes rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions

TLR7 agonist 8 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a primary alcohol group in this compound may yield an aldehyde or carboxylic acid, while substitution reactions can introduce various aromatic or aliphatic groups .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, TLR7 agonist 8 is used as a model compound to study the reactivity and mechanisms of TLR7 activation. It serves as a reference for developing new synthetic routes and optimizing reaction conditions .

Biology

In biology, this compound is employed to investigate the role of TLR7 in immune responses. It helps elucidate the signaling pathways and molecular interactions involved in TLR7-mediated activation of immune cells .

Medicine

In medicine, this compound has shown promise as an immunotherapeutic agent. It is used in preclinical and clinical studies to evaluate its efficacy in treating viral infections, cancers, and autoimmune diseases. Its ability to enhance the immune response makes it a potential candidate for vaccine adjuvants .

Industry

In the pharmaceutical industry, this compound is explored for its potential to develop new drugs targeting TLR7. Its unique properties and mechanism of action make it a valuable tool for drug discovery and development .

Wirkmechanismus

TLR7 agonist 8 exerts its effects by binding to TLR7, which is located in the endosomes of immune cells. Upon binding, TLR7 undergoes a conformational change that triggers the MyD88-dependent signaling pathway. This leads to the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7), resulting in the production of pro-inflammatory cytokines and type I interferons . These molecules play a crucial role in enhancing the immune response against pathogens and tumors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imiquimod: Another TLR7 agonist used in the treatment of skin cancers and viral infections.

Resiquimod: A dual TLR7/8 agonist with applications in cancer immunotherapy and vaccine adjuvants.

CL097: A synthetic compound with TLR7/8 agonistic activity, used in research to study immune responses.

Uniqueness of TLR7 Agonist 8

This compound is unique in its specific activation of TLR7 without significant cross-reactivity with TLR8. This selective activation allows for targeted immune modulation with potentially fewer side effects compared to dual TLR7/8 agonists . Additionally, this compound has shown superior efficacy in inducing type I interferon production, making it a potent candidate for immunotherapeutic applications .

Eigenschaften

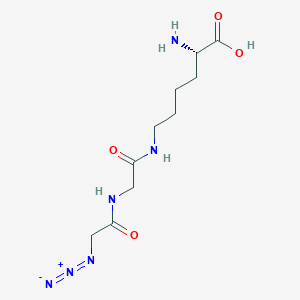

Molekularformel |

C29H32N6O3 |

|---|---|

Molekulargewicht |

512.6 g/mol |

IUPAC-Name |

(9Z)-16-amino-6-[4-[(oxan-4-ylamino)methyl]phenyl]-13-oxa-1,15,18,21-tetrazatetracyclo[12.5.2.13,7.017,20]docosa-3(22),4,6,9,14,16,20-heptaen-19-one |

InChI |

InChI=1S/C29H32N6O3/c30-26-25-27-34-28(33-26)38-13-3-1-2-4-22-16-20(18-35(27)29(36)32-25)7-10-24(22)21-8-5-19(6-9-21)17-31-23-11-14-37-15-12-23/h1-2,5-10,16,23,31H,3-4,11-15,17-18H2,(H,32,36)(H2,30,33,34)/b2-1- |

InChI-Schlüssel |

AXVGSVPALDJCAL-UPHRSURJSA-N |

Isomerische SMILES |

C/1COC2=NC(=C3C(=N2)N(CC4=CC(=C(C=C4)C5=CC=C(C=C5)CNC6CCOCC6)C/C=C1)C(=O)N3)N |

Kanonische SMILES |

C1COC2=NC(=C3C(=N2)N(CC4=CC(=C(C=C4)C5=CC=C(C=C5)CNC6CCOCC6)CC=C1)C(=O)N3)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12391801.png)

![3-[1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole](/img/structure/B12391809.png)

![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)

![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)

![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391844.png)